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molecular formula C15H23BrN2 B8282290 (4-Bromo-2-methylphenyl)-[2-(4-methylpiperidin-1-yl)ethyl]amine

(4-Bromo-2-methylphenyl)-[2-(4-methylpiperidin-1-yl)ethyl]amine

Cat. No. B8282290
M. Wt: 311.26 g/mol
InChI Key: CXALKNZWPJPUJQ-UHFFFAOYSA-N
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Patent
US07592358B2

Procedure details

5.00 g (35.00 mmol) of 2-(4-methylpiperidin-1-yl)ethylamine was added under argon to a mixture of 10.39 g (35.00 mmol) of 4-bromo-1-iodo-2-methylbenzene, 0.33 g (1.75 mmol) of CuI, 30.0 g (141.00 mmol) of potassium phosphate, and 4.34 g (70.00 mmol) of ethylene glycol in 35 mL of isopropanol and the mixture was refluxed for 15 hours. The reaction mixture was evaporated down in vacuo and the residue taken up in EtOAc. The organic phase was washed with 5% aqueous ammonia, dried over magnesium sulfate, and evaporated down in vacuo. The crude product was purified by column chromatography (silica gel, EtOAc). Yield: 1.20 g (11% of theoretical); C15H23BrN2 (M=311.261); calc.: molpeak (M+H)+: 311/313 (Br); found: molpeak (M+H)+: 311/313 (Br); HPLC-MS: 4.24 minutes (method B).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.39 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.33 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][NH2:10])[CH2:4][CH2:3]1.[Br:11][C:12]1[CH:17]=[CH:16][C:15](I)=[C:14]([CH3:19])[CH:13]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(O)CO>C(O)(C)C.[Cu]I>[Br:11][C:12]1[CH:17]=[CH:16][C:15]([NH:10][CH2:9][CH2:8][N:5]2[CH2:6][CH2:7][CH:2]([CH3:1])[CH2:3][CH2:4]2)=[C:14]([CH3:19])[CH:13]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1CCN(CC1)CCN
Name
Quantity
10.39 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)I)C
Name
potassium phosphate
Quantity
30 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4.34 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(C)O
Name
CuI
Quantity
0.33 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated down in vacuo
WASH
Type
WASH
Details
The organic phase was washed with 5% aqueous ammonia
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, EtOAc)
CUSTOM
Type
CUSTOM
Details
4.24 minutes (method B)
Duration
4.24 min

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1)NCCN1CCC(CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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